6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid
Overview
Description
6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid is a heterocyclic aromatic organic compound characterized by its cyano group (-CN) and carboxylic acid group (-COOH) attached to an imidazo[1,2-A]pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid typically involves multi-step organic reactions starting from simpler precursors. One common method is the cyclization of a suitable pyridine derivative with cyano and carboxylic acid functionalities under controlled conditions. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the imidazo[1,2-A]pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxamide.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of cyanoimidazo[1,2-A]pyridine-3-carboxamide.
Reduction: Production of cyanoimidazo[1,2-A]pyridine-3-ol or aldehyde derivatives.
Substitution: Various substituted imidazo[1,2-A]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structural features make it suitable for designing molecules that can interact with biological targets.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. These compounds may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development.
Industry: The compound's unique properties also make it useful in industrial applications, such as in the development of new materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism by which 6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary based on the derivative and the context in which it is used.
Comparison with Similar Compounds
6-Chloroimidazo[1,2-A]pyridine-3-carboxylic acid
6-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid
6-Methylimidazo[1,2-A]pyridine-3-carboxylic acid
Uniqueness: 6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid stands out due to its cyano group, which imparts distinct chemical reactivity compared to other halogenated or alkylated analogs. This cyano group enhances its potential for further functionalization and application in various fields.
Properties
IUPAC Name |
6-cyanoimidazo[1,2-a]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-3-6-1-2-8-11-4-7(9(13)14)12(8)5-6/h1-2,4-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJRPCOIOHRNOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717207 | |
Record name | 6-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019021-71-6 | |
Record name | 6-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-cyanoimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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